molecular formula C4H6ClNO B12849715 (Z)-4-chlorobut-3-enamide

(Z)-4-chlorobut-3-enamide

Cat. No.: B12849715
M. Wt: 119.55 g/mol
InChI Key: KCYVZYALNSNRIB-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-Chlorobut-3-enamide is an unsaturated amide featuring a chlorine substituent at the 4-position and an amide group at the 1-position of a conjugated but-3-ene backbone. This compound’s stereochemistry (Z-configuration) and electron-deficient alkene system likely influence its reactivity, particularly in cycloaddition or nucleophilic substitution reactions.

Properties

Molecular Formula

C4H6ClNO

Molecular Weight

119.55 g/mol

IUPAC Name

(Z)-4-chlorobut-3-enamide

InChI

InChI=1S/C4H6ClNO/c5-3-1-2-4(6)7/h1,3H,2H2,(H2,6,7)/b3-1-

InChI Key

KCYVZYALNSNRIB-IWQZZHSRSA-N

Isomeric SMILES

C(/C=C\Cl)C(=O)N

Canonical SMILES

C(C=CCl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-4-chlorobut-3-enamide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobut-3-en-1-ol with an amide-forming reagent such as thionyl chloride (SOCl₂) to form the corresponding amide. The reaction typically proceeds under mild conditions, with the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Another method involves the direct amidation of 4-chlorobut-3-enoic acid with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

On an industrial scale, (Z)-4-chlorobut-3-enamide can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the desired amide with high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chlorobut-3-enamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.

    Reduction: LiAlH₄ in dry ether at reflux temperature.

    Substitution: Sodium hydroxide in water or ethanol at room temperature.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Corresponding amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-4-chlorobut-3-enamide serves as a versatile intermediate for the preparation of various complex molecules

Biology

In biological research, (Z)-4-chlorobut-3-enamide is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function. Additionally, it is used in the development of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, (Z)-4-chlorobut-3-enamide is explored for its potential therapeutic properties. It can be modified to create analogs with improved pharmacokinetic and pharmacodynamic profiles. These analogs are investigated for their efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, (Z)-4-chlorobut-3-enamide is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-4-chlorobut-3-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the amide group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-4-chlorobut-3-enamide to chlorinated amines, amides, and unsaturated analogs, focusing on functional groups , reactivity , and synthetic applications . Key compounds from the evidence are summarized in Table 1.

Table 1: Comparison of (Z)-4-Chlorobut-3-enamide with Structural Analogs

Compound Functional Groups Reactivity/Applications Key Differences from (Z)-4-Chlorobut-3-enamide Reference
4-Chlorobenzamide Aromatic Cl, amide Enzyme inhibition, polymer synthesis Aromatic vs. aliphatic alkene system
3-Amino-4-chlorobenzoic acid Aromatic Cl, amine, carboxylic acid Pharmaceutical intermediates Carboxylic acid vs. amide; lack of conjugation
4-Aminobenzoic acid Aromatic amine, carboxylic acid UV absorption, folate synthesis No chlorine; different electronic profile
4-Nitrobenzylamine Aromatic nitro, amine Precursor for redox-active ligands Nitro group vs. alkene; distinct reactivity
Alkenamides (generic) Unsaturated amides Cycloaddition, Michael addition Varies by substituents (e.g., Cl position)

Reactivity and Electronic Effects

  • Chlorine Substituent : The electron-withdrawing Cl in (Z)-4-chlorobut-3-enamide polarizes the alkene, enhancing susceptibility to nucleophilic attack. This contrasts with 4-chlorobenzamide , where the aromatic Cl exerts resonance effects without direct alkene activation .
  • Conjugation: The conjugated alkene-amide system in (Z)-4-chlorobut-3-enamide may enable cycloaddition reactions (e.g., Diels-Alder), unlike non-conjugated analogs like 3-amino-4-chlorobenzoic acid .

Pharmacological and Industrial Relevance

  • Enzyme Inhibition : Chlorinated amides like 4-chlorobenzamide inhibit kinases and proteases; (Z)-4-chlorobut-3-enamide’s alkene may enhance binding via π-π interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.